molecular formula C8H8BrN5OS B7532094 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B7532094
M. Wt: 302.15 g/mol
InChI Key: SXLAARRJNRLFNZ-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-inflammatory, antitumor, and antiviral activities. It has also been shown to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral activities, this compound has been shown to exhibit antioxidant, antiplatelet, and antidiabetic effects. It has also been shown to improve cognitive function and to have potential applications in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have potent activity at low concentrations, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to determine its potential efficacy in treating these conditions.
Another area of interest is its potential applications in the treatment of viral infections. 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have potent antiviral activity against a wide range of viruses, including influenza, hepatitis C, and Zika virus. Further studies are needed to determine its potential efficacy in treating these infections.
Finally, there is potential for the development of novel derivatives of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide with improved solubility and potency. These derivatives could be useful tools for studying the mechanisms of various biological processes and could have potential applications in the development of new therapeutics.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 4-bromo-1-ethylpyrazole-5-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

4-bromo-2-ethyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5OS/c1-2-14-6(5(9)3-11-14)7(15)12-8-13-10-4-16-8/h3-4H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLAARRJNRLFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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